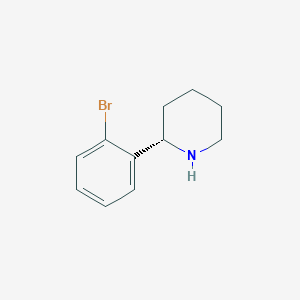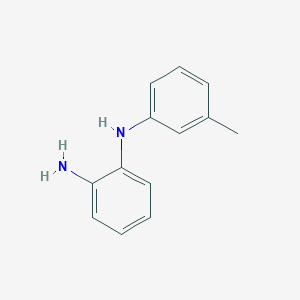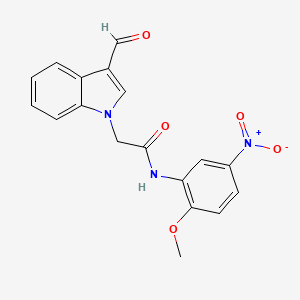
Methyl 4-(3-(hydroxymethyl)phenyl)butanoate
Descripción general
Descripción
Methyl 4-(3-(hydroxymethyl)phenyl)butanoate: is a chemical compound belonging to the class of organic esters. It consists of a phenyl ring substituted with a hydroxymethyl group at the 3-position and a butanoate ester group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene derivatives and butanoic acid .
Reaction Steps: The hydroxymethyl group is introduced via a reduction reaction of a corresponding aldehyde or ketone. The esterification step involves reacting the hydroxymethyl-substituted phenyl compound with methyl alcohol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is synthesized using catalytic hydrogenation and esterification reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The phenyl ring can undergo reduction reactions to form various derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Utilizing nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives .
Reduction: Production of benzyl alcohol derivatives .
Substitution: Generation of amide or ester derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Biology: It serves as a biomarker in metabolic studies and biochemical assays . Medicine: The compound is explored for its antioxidant and anti-inflammatory properties in drug development. Industry: It is utilized in the production of plastics , polymers , and dyes .
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group plays a crucial role in hydrogen bonding and molecular recognition processes, while the butanoate ester group influences the compound's lipophilicity and bioavailability .
Comparación Con Compuestos Similares
Methyl 4-(hydroxymethyl)cyclohexanecarboxylate
Methyl 4-(hydroxymethyl)benzoate
Methyl 4-(3-hydroxyphenyl)butanoate
Uniqueness: Methyl 4-(3-(hydroxymethyl)phenyl)butanoate is distinguished by its specific structural arrangement , which imparts unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Propiedades
IUPAC Name |
methyl 4-[3-(hydroxymethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-12(14)7-3-5-10-4-2-6-11(8-10)9-13/h2,4,6,8,13H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVBCWYTGXXKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654881 | |
| Record name | Methyl 4-[3-(hydroxymethyl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873371-71-2 | |
| Record name | Methyl 4-[3-(hydroxymethyl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(1H-Benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1498774.png)




